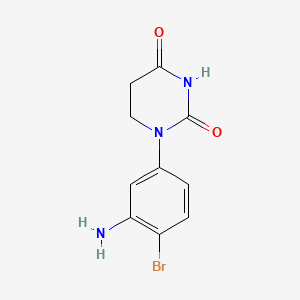
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes amino, difluoro, and methyl groups attached to a benzoate core. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 2,6-difluoro-5-methylbenzoate, followed by reduction to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: It serves as a building block for designing new drugs with potential therapeutic effects.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,6-difluorobenzoate
- Methyl 3-amino-5-methylbenzoate
- Methyl 3-amino-2,6-dichlorobenzoate
Uniqueness
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is unique due to the presence of both difluoro and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical interactions.
Properties
Molecular Formula |
C9H10ClF2NO2 |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
methyl 3-amino-2,6-difluoro-5-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-4-3-5(12)8(11)6(7(4)10)9(13)14-2;/h3H,12H2,1-2H3;1H |
InChI Key |
IHGYECIEWKLYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)OC)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate](/img/structure/B15304641.png)

![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)




![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

